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molecular formula C15H10N2 B3052608 5H-Dibenz[b,f]azepine-5-carbonitrile CAS No. 42787-75-7

5H-Dibenz[b,f]azepine-5-carbonitrile

Cat. No. B3052608
M. Wt: 218.25 g/mol
InChI Key: KMJHZCLHURUEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04436660

Procedure details

6 g of cyanogen chloride are introduced within 1 hour into a solution, heated to 80°, of 9.64 g of 5H-dibenz[b,f]azepine and 1 g of benzyltriethylammonium chloride in 40 ml of toluene. The reaction mixture is stirred for a further 5 hours at 80°; it is then cooled to room temperature and washed with 40 ml of 2 N sodium hydroxide solution; the organic phase is separated, and is then evaporated to dryness in vacuo to obtain 5-cyano-5H-dibenz[b,f]azepine, which is identical to the product obtainable according to Example 1; m.p. 107°-108°; yield 6.2 g (56.9% of theory).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Cl.[CH:4]1[C:14]2[CH:13]=[CH:12][C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[C:2]([N:9]1[C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[CH:12]=[CH:13][C:14]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]1=2)#[N:1] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N#CCl
Step Two
Name
Quantity
9.64 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 5 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 40 ml of 2 N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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